1,3,2-Dioxaborolane, 2-[4-[(4-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-
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Overview
Description
1,3,2-Dioxaborolane, 2-[4-[(4-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- is a boron-containing compound with significant applications in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the field of cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2-[4-[(4-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- typically involves the reaction of 4-bromomethylphenylboronic acid with pinacol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborolane, 2-[4-[(4-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction where the compound reacts with aryl or vinyl halides to form carbon-carbon bonds.
Hydroboration: The addition of a boron-hydrogen bond to alkenes or alkynes to form organoboranes.
Oxidation: The compound can be oxidized to form boronic acids or esters.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions
Major Products
Biaryls: Formed in Suzuki-Miyaura coupling reactions.
Organoboranes: Formed in hydroboration reactions.
Boronic Acids/Esters: Formed in oxidation reactions
Scientific Research Applications
1,3,2-Dioxaborolane, 2-[4-[(4-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- has numerous applications in scientific research:
Organic Synthesis: Used as a reagent in cross-coupling reactions to form complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: Investigated for its potential in biological labeling and imaging.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborolane, 2-[4-[(4-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromomethylphenylboronic acid pinacol ester
- 4-Hydroxymethylphenylboronic acid pinacol ester
- Phenylboronic acid pinacol ester
Uniqueness
1,3,2-Dioxaborolane, 2-[4-[(4-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- is unique due to its high stability and reactivity in cross-coupling reactions. Its structure allows for efficient transmetalation and reductive elimination steps, making it a preferred reagent in Suzuki-Miyaura coupling .
Properties
IUPAC Name |
2-[4-[(4-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BBrO3/c1-18(2)19(3,4)24-20(23-18)15-7-5-14(6-8-15)13-22-17-11-9-16(21)10-12-17/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPCZFWQFVANAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BBrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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